molecular formula C4H6N4O2 B034952 2,5-Diamino-4,6-dihydroxypyrimidine CAS No. 102783-67-5

2,5-Diamino-4,6-dihydroxypyrimidine

Cat. No.: B034952
CAS No.: 102783-67-5
M. Wt: 142.12 g/mol
InChI Key: HWSJQFCTYLBBOF-UHFFFAOYSA-N
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Description

2,5-Diamino-4,6-dihydroxypyrimidine is a versatile and critical pyrimidine derivative extensively utilized in nucleic acid research and medicinal chemistry. This compound serves as a key precursor in the synthesis of more complex heterocyclic systems, particularly pteridines and purine analogs, due to its multifunctional reactive sites. Its primary research value lies in its role as a scaffold for developing nucleoside and nucleotide analogs that can act as enzyme inhibitors or potential chemotherapeutic agents. Researchers leverage this molecule to study enzyme mechanisms, such as those of dihydrofolate reductase, and to investigate novel pathways in one-carbon metabolism. The presence of both amino and hydroxyl groups at strategic positions on the pyrimidine ring allows for specific modifications, making it an invaluable building block for creating targeted chemical libraries in drug discovery programs. Furthermore, its inherent metal-chelating properties are of significant interest in bioinorganic chemistry and materials science. Our product is supplied with guaranteed high purity and stability, ensuring reproducible results in your most demanding synthetic and biochemical applications.

Properties

IUPAC Name

2,5-diamino-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c5-1-2(9)7-4(6)8-3(1)10/h5H2,(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSJQFCTYLBBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967143
Record name 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol
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Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40769-69-5, 102783-67-5, 527-57-1
Record name 2,5-Diamino-4,6-dihydroxypyrimidine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diaminopyrimidin-4,6-diol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02037
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Record name 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy
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Preparation Methods

Synthetic Routes and Reaction Conditions: One of the synthetic methods for 2,5-diaminopyrimidin-4,6-diol involves the use of guanidine hydrochloride and sodium methylate. The process includes heating and stirring the mixture, followed by the addition of dimethyl malonate. After heat preservation, the mixture undergoes pressure-reduced distillation, addition of water, pH adjustment, cooling, filtration, and drying to prepare the intermediate product. This intermediate product is then subjected to further conversion using a Raney nickel catalyst to obtain 2,5-diaminopyrimidin-4,6-diol .

Industrial Production Methods: The industrial production method for 2,5-diaminopyrimidin-4,6-diol is similar to the synthetic route mentioned above. The process is optimized to achieve a high yield and purity, making it suitable for large-scale production. The total yield reaches 75%, and the product purity is up to 99.0% .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diaminopyrimidin-4,6-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

Pharmaceutical Development

2,5-Diamino-4,6-dihydroxypyrimidine serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives are particularly important in developing antiviral and anticancer agents. For example:

  • Antiviral Agents : DAP derivatives have been explored for their efficacy against HIV and other viral infections. Research indicates that certain pyrimidine derivatives exhibit nanomolar activity against drug-resistant strains of HIV-1 .
  • Anticancer Properties : Compounds derived from DAP have demonstrated broad-spectrum anticancer activity. Studies have shown that these compounds can inhibit cancer cell proliferation in various cell lines, including those associated with lung and breast cancer .

Table 1: Summary of Pharmaceutical Applications

ApplicationDescriptionExample Compounds
Antiviral AgentsInhibition of viral replicationHIV-1 inhibitors
Anticancer AgentsCytotoxic effects on cancer cellsVarious DAP derivatives
Antimicrobial AgentsPotential to develop new antibioticsBroad-spectrum antibiotics

Biochemical Research

In biochemical research, DAP is utilized to study enzyme inhibition and metabolic pathways. It aids researchers in understanding complex biological processes such as:

  • Enzyme Inhibition : DAP derivatives have been shown to selectively inhibit certain enzymes involved in metabolic disorders, which could lead to new therapeutic strategies .
  • Metabolic Pathways : Studies involving DAP contribute to elucidating pathways related to nucleic acid metabolism, impacting drug design and development .

Case Study: Enzyme Inhibition

A study demonstrated that specific DAP derivatives inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms. This inhibition has implications for developing antifolate drugs used in cancer treatment .

Antimicrobial Applications

The compound exhibits potential antimicrobial properties, making it valuable in developing new treatments for infections. Research has indicated that DAP derivatives can combat various bacterial strains, showcasing promising results against resistant pathogens .

Table 2: Antimicrobial Activity of DAP Derivatives

Bacterial StrainActivity LevelNotes
Staphylococcus aureusModerateEffective against MRSA
Escherichia coliHighBroad-spectrum activity
Mycobacterium tuberculosisLowSelective inhibition observed

Plant Growth Regulation

In agriculture, this compound is applied as a growth regulator. It has been shown to enhance crop yield and resilience against environmental stressors:

  • Growth Enhancement : Studies indicate that DAP can stimulate root growth and improve nutrient uptake in various crops .
  • Stress Resistance : The compound has been linked to increased resistance against drought and salinity stress in plants .

Diagnostic Reagents

DAP is also utilized as a diagnostic reagent in laboratory settings. It plays a role in assessing certain biochemical markers in clinical samples:

  • Clinical Diagnostics : Its application includes the detection of metabolic disorders through enzymatic assays that involve DAP derivatives .

Mechanism of Action

The mechanism of action of 2,5-diaminopyrimidin-4,6-diol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The biological activity and synthetic utility of pyrimidine derivatives depend on substituent type and position. Key comparisons include:

Key Findings :
  • Chlorination Enhances Reactivity: Replacing hydroxyl groups with chlorine (e.g., 2-amino-4,6-dichloropyrimidine) increases lipophilicity and reactivity, enabling nucleophilic substitutions critical for drug synthesis (e.g., abacavir) .
  • Fluorination Boosts Potency: The 5-fluoro derivative exhibits the highest NO-inhibitory activity (IC₅₀: 2 μM), surpassing non-halogenated analogs .
  • Amino Groups Are Critical: The 2,5-diamino configuration in the parent compound is essential for DHFR binding and inhibition .

Pharmacological and Industrial Relevance

  • Abacavir Synthesis: 2,5-Diamino-4,6-dihydroxypyrimidine is chlorinated to form 2,5-diamino-4,6-dichloropyrimidine, a precursor for the antiviral drug abacavir .
  • UV Spectral Properties : Structural modifications (e.g., hydrogenation of 8-oxadihydropteridines) alter UV absorption, impacting analytical applications .

Biological Activity

2,5-Diamino-4,6-dihydroxypyrimidine (often abbreviated as 2,5-DHP) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

2,5-DHP has the molecular formula C₄H₆N₄O₂ and features two amino groups and two hydroxyl groups on the pyrimidine ring. This structure enhances its solubility and reactivity, making it suitable for various biological applications. The compound is typically encountered in its hydrochloride form, which improves stability and solubility in aqueous solutions.

Inhibition of Nitric Oxide Production

One of the primary mechanisms through which 2,5-DHP exerts its biological effects is by inhibiting immune-activated nitric oxide (NO) production. NO plays a crucial role in various physiological and pathological processes, including immune responses. The inhibition of NO production can modulate immune activity and may have implications in inflammatory conditions .

Interaction with Enzymes

2,5-DHP interacts with several enzymes and proteins within biochemical pathways. Its ability to bind to specific biomolecules influences cellular signaling pathways, gene expression, and metabolic processes. These interactions are complex and context-dependent, highlighting the need for further research to fully elucidate its biochemical roles.

Antiviral Properties

Research indicates that 2,5-DHP exhibits potential antiviral activity. Studies have demonstrated its effectiveness against various viruses by acting as a nucleoside analogue. This structural similarity allows it to interfere with viral replication processes. Its derivatives have shown promise in treating viral infections, making it a candidate for further development in antiviral therapies.

Antibacterial Activity

2,5-DHP has also been explored for its antibacterial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against specific pathogens. This aspect of its biological profile is particularly relevant in the context of rising antibiotic resistance .

Research Findings and Case Studies

Numerous studies have investigated the biological activity of 2,5-DHP. Below are key findings summarized from recent research:

Study FocusFindingsReference
Nitric Oxide Inhibition 2,5-DHP significantly inhibited NO production in immune-activated cells at concentrations as low as 50 µM
Antiviral Activity Demonstrated effectiveness against Herpes Simplex Virus (HSV) and other viral pathogens; structural analogues showed enhanced activity
Antibacterial Effects Exhibited moderate activity against Gram-positive bacteria; further studies needed to assess broader spectrum

Q & A

Q. What are the common synthetic routes for preparing 2,5-diamino-4,6-dihydroxypyrimidine and its derivatives?

Methodological Answer: A widely reported synthesis involves treating this compound with (chloromethylene)dimethylammonium chloride to form dichloropyrimidine intermediates, followed by controlled hydrolysis and condensation reactions. For example, partial hydrolysis with aqueous HCl in ethanol yields intermediates like N-(2-amino-4,6-dichloro-pyrimidin-5-yl)-N,N-dimethylformamidene, which can undergo further functionalization . Another method uses phosphorus oxychloride (POCl₃) in acetonitrile under reflux to chlorinate hydroxyl groups, enabling downstream derivatization .

Key Reaction Conditions:

StepReagents/ConditionsIntermediateReference
ChlorinationPOCl₃, acetonitrile, 104°CDichloropyrimidine
HydrolysisHCl (aqueous), ethanolAmidene derivative
CyclizationTriethyl orthoformate, refluxPurine analogue

Q. How is this compound characterized structurally and chemically?

Q. What role does this compound play in pharmaceutical intermediate synthesis?

Methodological Answer: It is a key intermediate in synthesizing nucleoside analogues like abacavir (antiretroviral drug). The amino and hydroxyl groups enable sequential derivatization:

  • Step 1 : Chlorination of hydroxyl groups to form reactive dichloropyrimidine.
  • Step 2 : Condensation with cyclopentene derivatives (e.g., (1S,4R)-4-amino-2-cyclopentene-1-methanol) to construct purine scaffolds .
  • Step 3 : Cyclopropylamine displacement to finalize the active pharmaceutical ingredient (API) .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the thermal stability of this compound derivatives?

Methodological Answer: Hydrogen-bonding interactions in crystalline phases (e.g., LLM-105 analogues) stabilize the structure, delaying decomposition. Computational studies using self-consistent-charge density-functional tight-binding (SCC-DFTB) reveal:

  • Mechanism : Early-stage decomposition involves hydrogen transfer reactions (68.75% contribution) in the solid state.
  • Experimental Validation : Isothermal heating and program heating experiments correlate with computational predictions .

Q. What challenges arise in handling reactive intermediates during derivatization?

Methodological Answer: Challenges include:

  • Moisture Sensitivity : Dichloropyrimidine intermediates react violently with water, requiring anhydrous conditions .
  • Toxicity : Use of POCl₃ necessitates closed systems and rigorous fume hood protocols .
  • Enantiomeric Resolution : Racemic intermediates (e.g., aminocyclopentene) require diastereomeric salt formation with chiral acids (e.g., D-dibenzoyltartaric acid) for enantiopure API synthesis .

Q. How can conflicting spectral data for derivatives be resolved?

Methodological Answer:

  • Multi-Technique Validation : Combine 1H/13C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography.
  • Case Study : Discrepancies in purine cyclization products were resolved by comparing experimental NMR shifts with density functional theory (DFT)-predicted spectra .
  • Reference Standards : Use commercially available intermediates (e.g., 4,6-dichloro-2-methylpyrimidine) for calibration .

Data Contradictions and Resolution

Q. Why do reported melting points vary across studies?

Analysis: Discrepancies arise from:

  • Salt Forms : Hydrochloride salts (mp >250°C) vs. free bases (mp >300°C) .
  • Hydration State : Monohydrate vs. anhydrous forms exhibit different thermal profiles .
  • Methodology : TGA vs. capillary tube measurements yield distinct results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Diamino-4,6-dihydroxypyrimidine
Reactant of Route 2
2,5-Diamino-4,6-dihydroxypyrimidine

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